molecular formula C20H32BNO4 B3035580 4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester CAS No. 335592-60-4

4-[2-(Boc-amino)-2-propyl]phenylboronic Acid Pinacol Ester

Cat. No. B3035580
CAS RN: 335592-60-4
M. Wt: 361.3 g/mol
InChI Key: MMJKUKSXAGYJAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of 4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester is not detailed, the papers discuss related boronic acid esters. For instance, the synthesis of azulene-2-boronic acid pinacol ester and its transformation into various 2-substituted azulenes is described . Similarly, the synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters is reported, highlighting a two-step deprotection process . These studies suggest that the synthesis of boronic acid esters often involves multistep reactions, including protection and deprotection strategies to achieve the desired functional groups.

Molecular Structure Analysis

The molecular structure of boronic acid esters is characterized by the presence of a boronic acid functional group, which is typically bound to two alkoxy groups in the case of pinacol esters. The papers do not directly analyze the molecular structure of this compound, but they do provide computational insights into the structure of related compounds, such as the allenylboronic acid pinacol ester . Computational methods can predict the reactivity and selectivity of these molecules in various chemical reactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid esters are influenced by their molecular structure. The papers do not provide specific data on the physical properties of this compound, but they do mention properties relevant to the synthesis and stability of similar compounds. For example, the resistance to polymerization of methacrylamido phenylboronic acids is noted, which is important for their use in functional polymers . The stability and reactivity of these compounds are crucial for their applications in organic synthesis and material science.

Scientific Research Applications

Hydrolysis Susceptibility

Phenylboronic pinacol esters, like 4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester, are used in drug design and drug delivery devices, especially as boron-carriers for neutron capture therapy. However, these compounds exhibit marginal stability in water and are susceptible to hydrolysis, particularly at physiological pH. This characteristic affects their consideration for pharmacological purposes (Achilli et al., 2013).

Phosphorescence Properties

Arylboronic esters display unusual phosphorescent properties in the solid state at room temperature. This characteristic is intriguing because typically, phosphorescent organic molecules require heavy atoms or carbonyl groups. Phenylboronic acid pinacol ester, for instance, undergoes a distortion in its excited state, which is responsible for its phosphorescence. This discovery updates the understanding of phosphorescent organic molecules (Shoji et al., 2017).

Synthesis of Biaryl Libraries

Boc-protected biaryls are synthesized from phenylboronic acid pinacol esters like this compound through Suzuki–Miyaura cross-couplings. These compounds are pivotal in creating diverse biaryl libraries for various applications, demonstrating the versatility of these esters in organic synthesis (Spencer et al., 2011).

Oxidation-Responsive Polymers

Phenylboronic pinacol esters are key in synthesizing oxidation-responsive polymers. These polymers can completely degrade in aqueous media via H2O2 oxidation, making them potential candidates for environmentally friendly materials and specific biomedical applications (Song et al., 2013).

Analytical Challenges and Strategies

Analyzing highly reactive pinacolboronate esters presents unique challenges due to their instability and solubility issues. Innovative analytical strategies are required for effective analysis, demonstrating the complexity of working with these compounds (Zhong et al., 2012).

H2O2-Cleavable Poly(ester-amide)s

The synthesis of H2O2-cleavable poly(ester-amide)s from phenylboronic pinacol ester-containing diacrylate highlights the compound's role in creating responsive polymeric materials. These materials could be used in controlled release applications (Cui et al., 2017).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound participates in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental in organic synthesis and have wide applications in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Pharmacokinetics

They may be subject to transesterification with other diols and to hydrolysis . The rate of this reaction is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is used to create complex organic compounds, which can have various molecular and cellular effects depending on their structure and function .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

properties

IUPAC Name

tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BNO4/c1-17(2,3)24-16(23)22-18(4,5)14-10-12-15(13-11-14)21-25-19(6,7)20(8,9)26-21/h10-13H,1-9H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJKUKSXAGYJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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